molecular formula C17H12FNO3 B2399714 1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid CAS No. 903159-98-8

1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid

Cat. No.: B2399714
CAS No.: 903159-98-8
M. Wt: 297.285
InChI Key: YZRPZFQKDOFYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole core.

    Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent such as DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: this compound can be converted to this compound.

    Reduction: 1-(2-fluorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorobenzyl group can enhance its binding affinity and selectivity for these targets. The formyl group can also participate in hydrogen bonding and other interactions that contribute to its biological activity.

Comparison with Similar Compounds

1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    1-(2-bromobenzyl)-3-formyl-1H-indole-2-carboxylic acid: Similar structure but with a bromine atom instead of a fluorine atom, which can influence its chemical properties and interactions.

    1-(2-methylbenzyl)-3-formyl-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of a fluorine atom, which can impact its hydrophobicity and biological activity.

The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can enhance its chemical stability, binding affinity, and selectivity for specific targets.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-formylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-14-7-3-1-5-11(14)9-19-15-8-4-2-6-12(15)13(10-20)16(19)17(21)22/h1-8,10H,9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRPZFQKDOFYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731937
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.